C22H29BrN2O
Description
Contextualization within Anticholinergic and Antispasmodic Agent Research
As an anticholinergic agent, Fenpiverinium (B1207433) bromide's mechanism of action is centered on the inhibition of acetylcholine (B1216132), a neurotransmitter responsible for signaling muscle contractions. macsenlab.com By blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype located on smooth muscle cells, Fenpiverinium bromide reduces muscle tone and motility, thereby preventing spasms. ncats.iozynapte.com This places it within a broad class of drugs that target the parasympathetic nervous system. nih.gov
Antispasmodic research distinguishes between two main types of smooth muscle spasm: neurotropic and musculotropic. gla.ac.uk Fenpiverinium bromide primarily addresses neurotropic spasms by interfering with the nerve impulses that trigger muscle contraction. macsenlab.comgla.ac.uk The development of synthetic antispasmodics like Fenpiverinium bromide has been driven by the goal of achieving targeted effects with potentially fewer side effects than naturally occurring alkaloids. gla.ac.ukdokumen.pub
Historical Trajectories in Antispasmodic Compound Development
The use of substances to relieve muscle spasms has a long history, with early remedies derived from natural sources. nih.govresearchgate.net For centuries, plant extracts containing alkaloids were the primary source of antispasmodic agents. macsenlab.comnih.gov A significant shift occurred in the 20th century with the advent of synthetic chemistry, which allowed for the development of synthetic and semi-synthetic anticholinergic compounds. nih.gov This transition was motivated by the desire for compounds with more selective action and improved pharmacological profiles. gla.ac.ukdokumen.pub
The development of quaternary ammonium (B1175870) compounds, a category to which Fenpiverinium bromide belongs, marked a significant milestone in this trajectory. nih.govdss.go.th These synthetic derivatives were designed to have a more localized effect and reduced ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. nih.gov The synthesis of various quaternary ammonium salts has been a focus of medicinal chemistry to create agents with specific therapeutic applications, including the treatment of gastrointestinal ulcers and bronchospasm. dss.go.th
Structural Classification and General Pharmacological Characterization
Fenpiverinium bromide is chemically identified as 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide. scbt.com It is a quaternary ammonium compound, which means it possesses a positively charged nitrogen atom bonded to four carbon atoms. ncats.iomdpi.com This structural feature is crucial to its pharmacological activity.
The general pharmacological characterization of Fenpiverinium bromide is that of a muscarinic acetylcholine receptor antagonist. ncats.io Its primary effect is the relaxation of smooth muscle. zynapte.com Research has shown that Fenpiverinium bromide blocks the increase in frequency of phasic-rhythmic contractions and tonic tension induced by acetylcholine. ncats.io However, it does not appear to influence spontaneous phasic activity or contractions induced by other agents like high potassium or norepinephrine (B1679862). ncats.io This indicates a specific anticholinergic mechanism of action.
| Property | Value | Source |
| Chemical Formula | C22H29BrN2O | scbt.com |
| Molecular Weight | 417.38 g/mol | biosynth.com |
| CAS Number | 125-60-0 | scbt.com |
| Appearance | White to Off-White Solid | macsenlab.com |
| Solubility | Slightly soluble in Methanol (B129727) and Water (with heating) | macsenlab.com |
| Melting Point | 213-217 °C | macsenlab.com |
Structure
2D Structure
Properties
CAS No. |
125-60-0 |
|---|---|
Molecular Formula |
C22H29BrN2O |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanimidate;hydrobromide |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H |
InChI Key |
PMAHPMMCPXYARU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |
Appearance |
White Solid |
melting_point |
213-217˚C |
Other CAS No. |
125-60-0 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide fenpipramide methobromide fenpiverinium fenpiverinium bromide Resantin |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Fenpiverinium Bromide
Muscarinic Cholinergic Receptor Binding Dynamics
Fenpiverinium (B1207433) bromide's primary mechanism of action involves its interaction with muscarinic cholinergic receptors. ncats.iozynapte.com As a muscarinic receptor antagonist, it competitively inhibits the binding of acetylcholine (B1216132), thereby preventing the initiation of downstream signaling cascades that lead to muscle contraction. ncats.iozynapte.com
Competitive Antagonism at M3 Receptor Subtypes
The antispasmodic effect of fenpiverinium bromide is primarily attributed to its competitive antagonism at M3 muscarinic receptors located on smooth muscle cells. zynapte.comscribd.com By blocking the binding of acetylcholine to these receptors, fenpiverinium effectively reduces smooth muscle tone and motility. zynapte.com This targeted action at the M3 receptor subtype is a key aspect of its pharmacological profile. While M2 receptors are also present on airway smooth muscle and contribute indirectly to contraction by inhibiting relaxation, the primary contractile mechanism is mediated through M3 receptors. nih.gov
Receptor Selectivity and Affinity Profiling
While fenpiverinium is known to act on muscarinic receptors, detailed public information regarding its specific affinity (Kd) and comprehensive selectivity profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in the readily available literature. ncats.iozynapte.com However, it is established that fenpiverinium acts as a competitive antagonist at these receptors. zynapte.com The compound's classification as a quaternary ammonium (B1175870) anticholinergic suggests a higher affinity for muscarinic receptors over nicotinic receptors. ncats.iomedchemexpress.com Further research, including competitive binding assays, would be necessary to fully quantify its affinity and selectivity for each muscarinic receptor subtype.
Cellular Signal Transduction Pathway Modulation
The binding of fenpiverinium bromide to muscarinic receptors directly influences intracellular signaling pathways, leading to its observed pharmacological effects.
Inhibition of Acetylcholine-Induced Contractile Responses
Studies on isolated human upper urinary tract preparations have demonstrated that fenpiverinium effectively blocks the increase in the frequency of phasic-rhythmic contractions and the development of tonic tension induced by acetylcholine. ncats.ioncats.io This inhibitory action is specific to acetylcholine-induced contractions, as fenpiverinium did not affect spontaneous phasic activity or contractions induced by high potassium or norepinephrine (B1679862). ncats.ioncats.io This specificity underscores its targeted anticholinergic mechanism. Further research on isolated rat colon has also shown that fenpiverinium can potentiate the antispasmodic activity of other agents. researchgate.net
Attenuation of Downstream Signaling Cascades in Smooth Muscle Cells
By blocking M3 receptors, fenpiverinium bromide prevents the activation of the associated G-protein (Gq/11). This, in turn, inhibits the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for the release of intracellular calcium and the activation of protein kinase C, respectively, both of which are key steps in the signaling cascade leading to smooth muscle contraction. nih.gov While the general pathway is understood, specific studies detailing the direct measurement of fenpiverinium's effect on these downstream signaling molecules in smooth muscle cells are not widely available in the public domain.
Differentiated Cellular Responses to Fenpiverinium Bromide
The cellular response to fenpiverinium bromide is dictated by the expression and density of muscarinic receptors in different cell types. In smooth muscle cells, the primary response is relaxation due to the blockade of M3 receptors. zynapte.com In other tissues, the effects would vary based on the predominant muscarinic receptor subtype and its downstream signaling pathways. For instance, in tissues where M2 receptors are prevalent, such as the heart, blockade could lead to different physiological outcomes. nih.govdrugbank.com However, detailed studies on the differentiated cellular responses to fenpiverinium bromide across a wide range of cell types are limited in publicly accessible scientific literature. Research on other muscarinic antagonists has shown that cellular responses are highly dependent on the specific receptor subtype being targeted. nih.govnih.govmdpi.com
Table 1: Summary of Fenpiverinium Bromide's Pharmacological Actions
| Pharmacological Action | Description | Primary Receptor Target | References |
|---|---|---|---|
| Muscarinic Receptor Antagonism | Competitively blocks the binding of acetylcholine to muscarinic receptors. | Muscarinic Receptors | ncats.iozynapte.com |
| Antispasmodic Effect | Reduces smooth muscle tone and motility. | M3 | zynapte.comscribd.com |
| Inhibition of Contraction | Blocks acetylcholine-induced contractions in smooth muscle. | M3 | ncats.ioncats.io |
Table 2: Investigated Effects of Fenpiverinium Bromide on Cellular Activities
| Cellular Activity | Effect of Fenpiverinium Bromide | Experimental Model | References |
|---|---|---|---|
| Acetylcholine-induced contractions | Inhibition | Isolated human upper urinary tract | ncats.ioncats.io |
| Spontaneous phasic activity | No significant influence | Isolated human upper urinary tract | ncats.ioncats.io |
| High potassium-induced activation | No significant influence | Isolated human upper urinary tract | ncats.ioncats.io |
| Norepinephrine-induced activation | No significant influence | Isolated human upper urinary tract | ncats.ioncats.io |
Non-Influence on Spontaneous Phasic Activity
Research into the effects of fenpiverinium on the mechanical activity of isolated human smooth muscle preparations has shown that the compound does not influence spontaneous phasic activity. ncats.ionih.gov In experimental settings, the smooth muscle of the upper urinary tract exhibits natural, rhythmic contractions. The application of fenpiverinium to these tissues did not alter this baseline contractile behavior. nih.gov This finding indicates that the cellular pathways responsible for the spontaneous rhythm of these smooth muscle cells are not affected by fenpiverinium. ncats.io
Absence of Direct Effects on High Potassium or Norepinephrine-Induced Activation
Further elucidating its specific mechanism of action, studies have demonstrated that fenpiverinium bromide does not have a direct effect on smooth muscle activation induced by either high potassium concentrations or the neurotransmitter norepinephrine. ncats.ionih.gov
Contraction of smooth muscle can be induced experimentally by creating a high-potassium environment, which causes membrane depolarization and opens voltage-dependent calcium channels, leading to an influx of extracellular calcium and subsequent muscle contraction. nih.govnih.govresearchgate.net Investigations have shown that fenpiverinium does not inhibit or alter contractions triggered by this mechanism. nih.gov
Similarly, norepinephrine can induce smooth muscle contraction by acting on adrenergic receptors. scribd.com Experimental results indicate that fenpiverinium does not interfere with the contractile response of smooth muscle to norepinephrine. ncats.ionih.gov This lack of effect on both high potassium and norepinephrine-induced activation underscores the highly specific nature of fenpiverinium's pharmacological action.
Exclusively Anticholinergic Pharmacological Properties
The primary and exclusive pharmacological property of fenpiverinium bromide is its anticholinergic activity. ncats.ionih.gov It functions as a competitive antagonist at muscarinic acetylcholine receptors located on smooth muscle cells. ncats.iozynapte.com By blocking these receptors, fenpiverinium prevents the binding of the neurotransmitter acetylcholine. zynapte.commacsenlab.com
Acetylcholine-induced activation in isolated human ureter preparations, which includes an increase in the frequency of phasic-rhythmic contractions and the development of tonic tension, is effectively blocked by fenpiverinium. nih.gov This selective antagonism of muscarinic receptors is the sole mechanism responsible for its antispasmodic effects, as it does not exhibit direct relaxant effects on smooth muscle or interfere with other signaling pathways like those initiated by high potassium or norepinephrine. nih.gov
Table 1: Summary of Fenpiverinium Bromide's Effects on Smooth Muscle Activators
| Stimulus | Effect of Fenpiverinium Bromide | Reference |
| Spontaneous Phasic Activity | No influence | ncats.ionih.gov |
| High Potassium | No influence on activation | ncats.ionih.gov |
| Norepinephrine | No influence on activation | ncats.ionih.gov |
| Acetylcholine | Blocks increase in contraction frequency and tonic tension | nih.gov |
Table 2: List of Compounds Mentioned
Preclinical Pharmacological Investigations of Fenpiverinium Bromide
In Vitro Pharmacological Models
In vitro studies are crucial for elucidating the direct effects of a compound on isolated tissues. Organ bath systems are a traditional and key technique for these investigations, allowing for the measurement of smooth muscle contractions of intact tissues in a controlled environment. dmt.dkreprocell.comadinstruments.com
Isolated Smooth Muscle Preparations from Gastrointestinal Tissues
Research on isolated gastrointestinal tissues, such as the ileum and jejunum, has been instrumental in characterizing the antispasmodic effects of fenpiverinium (B1207433) bromide. These preparations allow for the direct measurement of muscle contractions in response to various stimuli. In one study, the distal portion of a rat colon was used to observe the effects of fenpiverinium bromide on acetylcholine-induced contractions. google.com The findings indicated that fenpiverinium bromide inhibited these contractions, and this effect was potentiated by the presence of diclofenac (B195802) sodium. google.com
Investigations on Isolated Urinary Tract Preparations
Studies on isolated human upper urinary tract preparations have provided specific insights into the mechanism of action of fenpiverinium bromide. In these experiments, fenpiverinium bromide was shown to block the increase in the frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine (B1216132). ncats.ionih.gov However, it did not affect spontaneous phasic activity or contractions induced by high potassium or norepinephrine (B1679862). ncats.ionih.gov This suggests that fenpiverinium bromide's effects on the urinary tract are exclusively anticholinergic. ncats.ionih.gov
Characterization in Isolated Detrusor Muscle Models
The detrusor muscle, located in the bladder wall, is a key focus for urological research. nih.govfrontiersin.org In vitro studies on isolated detrusor muscle strips are used to evaluate the effects of compounds on bladder contractility. nih.govresearchgate.net While specific studies focusing solely on fenpiverinium bromide in isolated detrusor muscle models are not extensively detailed in the provided search results, the compound's known anticholinergic activity suggests it would inhibit acetylcholine-induced contractions in this tissue, similar to its effects on other smooth muscles. ncats.iozynapte.com Anticholinergic agents are known to decrease the amplitude of voiding contractions in rat bladder models. nih.gov
Organ Bath Methodologies for Contractile Response Analysis
The organ bath technique is a fundamental method in pharmacology for studying the contractility of isolated tissues. dmt.dkreprocell.com In this setup, a tissue sample is suspended in a chamber containing a physiological solution, and its contractions are measured by a force transducer. reprocell.comadinstruments.com This methodology is used to generate dose-response curves, which quantify the relationship between drug concentration and tissue response. adinstruments.com For instance, in studies involving the urinary tract, organ baths were used to assess the effects of fenpiverinium bromide on contractions induced by various agents. nih.gov This technique allows for a detailed analysis of a drug's mechanism of action, such as distinguishing between anticholinergic effects and other modes of smooth muscle relaxation. nih.gov
Animal Model Research
Animal models provide a more integrated physiological system to study the effects of a compound.
Assessment of Gastrointestinal Motility in Rodent Models
While specific in vivo studies detailing the assessment of gastrointestinal motility in rodent models with fenpiverinium bromide were not found in the search results, its anticholinergic properties strongly suggest it would reduce gastrointestinal motility. zynapte.com Anticholinergic drugs, by blocking the action of acetylcholine, are known to decrease the tone and motility of the gastrointestinal tract.
Studies on Urinary Bladder Contractility via Cystometry in Rodents
While direct and specific preclinical studies employing cystometry in rodents to evaluate the effects of Fenpiverinium bromide on urinary bladder contractility are not extensively detailed in publicly available scientific literature, its pharmacological profile as a muscarinic receptor antagonist allows for a well-founded extrapolation of its expected effects. Fenpiverinium acts as a competitive antagonist at muscarinic cholinergic receptors, particularly the M3 subtype, which are predominantly located on the smooth muscle cells of the detrusor muscle in the bladder. zynapte.com By blocking the action of acetylcholine at these receptors, Fenpiverinium bromide is anticipated to reduce smooth muscle tone and inhibit contractions. zynapte.commacsenlab.com
Cystometry in conscious, catheterized rodents is a standard method to assess the urodynamic effects of pharmacological agents. nih.gov In such studies, anticholinergic drugs are known to influence key parameters of bladder function. For a compound like Fenpiverinium bromide, the anticipated outcomes in a rodent cystometry model would include a dose-dependent increase in bladder capacity, a decrease in micturition pressure, and a reduction in the frequency of bladder contractions. nih.govscispace.com These effects are the hallmark of anticholinergic action on the urinary bladder, leading to enhanced urine storage by suppressing involuntary detrusor contractions. scispace.com
Studies on other anticholinergic agents, such as oxybutynin (B1027) and emepronium (B1206306) bromide, in conscious rats have demonstrated dose-dependent decreases in micturition pressure and, in some cases, increases in bladder volume capacity. nih.gov It is highly probable that Fenpiverinium bromide would exhibit a similar profile of activity. The primary mechanism for this effect is the inhibition of acetylcholine-mediated nerve impulses that are responsible for bladder muscle contractions. macsenlab.com
Below is an illustrative data table representing the expected dose-dependent effects of an anticholinergic agent like Fenpiverinium bromide on key cystometric parameters in a rat model, based on typical findings for this drug class.
| Dose of Anticholinergic Agent | Change in Bladder Capacity (BVC) | Change in Micturition Pressure (MP) | Change in Frequency of Contractions |
| Low Dose | ↑ | ↓ | ↓ |
| Medium Dose | ↑↑ | ↓↓ | ↓↓ |
| High Dose | ↑↑↑ | ↓↓↓ | ↓↓↓ |
| This table is illustrative and based on the known pharmacological action of anticholinergic agents in rodent cystometry studies. Specific values for Fenpiverinium bromide are not available. |
Chemical Synthesis and Structural Elucidation of Fenpiverinium Bromide
Synthetic Pathways and Methodologies
The creation of Fenpiverinium (B1207433) bromide is primarily achieved through well-established organic reactions, focusing on the formation of the central quaternary ammonium (B1175870) structure.
The synthesis of Fenpiverinium bromide can be approached through several chemical transformations. Among the conceptual pathways are de-bromination and nitrile ester hydrolysis. While direct, detailed literature on a de-bromination route for Fenpiverinium bromide is sparse, this type of reaction is a standard method in organic synthesis. Another potential pathway involves the hydrolysis of a nitrile group to an amide. One described method begins with the hydrolysis of diphenylpiperidine ethyl acetonitrile (B52724) using potassium hydroxide (B78521) in ethanol (B145695) and water. This process converts the nitrile group into a primary amide, yielding diphenylpiperidine ethyl acetamide (B32628). chemicalbook.com This intermediate is then quaternized to form the final product.
A primary and efficient method for synthesizing Fenpiverinium bromide involves the coupling of key precursors. The synthesis of the precursor 4-bromo-2,2-diphenylbutyronitrile (B143478) is achieved by reacting diphenylacetonitrile (B117805) with ethylene (B1197577) dibromide. google.com
Following the preparation of the necessary precursors, the synthesis proceeds via quaternization. One pathway involves reacting diphenylpiperidine ethyl acetamide with methyl bromide in isopropanol. chemicalbook.com The nucleophilic nitrogen of the piperidine (B6355638) ring attacks the methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt, Fenpiverinium bromide. chemicalbook.com
An alternative approach involves the reaction of piperidine with 4-bromo-2,2-diphenylbutyronitrile, followed by quaternization with methyl bromide to yield the final compound.
Deuterium (B1214612) Labeling for Research Applications
Isotopically labeled compounds are essential for modern pharmaceutical research, particularly in pharmacokinetic studies.
Fenpiverinium-d3 bromide is a deuterated version of Fenpiverinium bromide, where three hydrogen atoms on the N-methyl group are replaced with deuterium. medchemexpress.comglpbio.com This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies. medchemexpress.com The synthesis of Fenpiverinium-d3 bromide would parallel the non-deuterated methods, but would utilize a deuterated methylating agent (e.g., methyl-d3 bromide) during the quaternization step.
Deuterated drugs serve a critical role in drug discovery and development. nih.gov The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties. nih.gov In the context of Fenpiverinium, Fenpiverinium-d3 bromide is primarily used as an internal standard for clinical mass spectrometry and in therapeutic drug monitoring (TDM). medchemexpress.commedchemexpress.com Because it has a higher mass than the parent drug but is chemically identical, it can be added to biological samples to accurately quantify the concentration of Fenpiverinium bromide, correcting for variations during sample processing and analysis. medchemexpress.comnih.gov
Solid-State Chemical Structure and Crystallography
The three-dimensional structure of Fenpiverinium bromide in the solid state has been elucidated through single-crystal X-ray diffraction. mdpi.com These studies reveal detailed information about the molecule's conformation and the intermolecular interactions that stabilize the crystal lattice.
The compound crystallizes in the monoclinic crystal system. mdpi.com The asymmetric unit consists of one Fenpiverinium cation and one bromide anion. mdpi.com Key structural features include:
The piperidinium (B107235) ring adopts a stable chair conformation. mdpi.com
The two phenyl rings attached to the same carbon atom are twisted relative to each other, with the angle between their planes measured at 58°. mdpi.com
The stability of the crystal structure is maintained by a network of intermolecular interactions, including C-H···Br and N-H···Br hydrogen bonds, where the bromide anion bridges adjacent Fenpiverinium cations. mdpi.com
A hemihydrate form of Fenpiverinium bromide has also been identified, which also crystallizes in the monoclinic system but in a different space group. mdpi.comresearchgate.net
Crystal System Analysis (e.g., monoclinic forms)
Detailed crystallographic studies have demonstrated that fenpiverinium bromide can crystallize in multiple forms, with analyses consistently identifying them within the monoclinic crystal system. mdpi.comresearchgate.net At least two distinct crystalline forms have been characterized: an anhydrous form (denoted Fen-brom) and a hemihydrate form (Fen-brom-hydrate). researchgate.netmdpi.com
The anhydrous form of fenpiverinium bromide crystallizes in the centrosymmetric P2₁/c space group of the monoclinic system. mdpi.comresearchgate.net The hemihydrate form is also monoclinic and centrosymmetric but crystallizes in the C2/c space group. mdpi.com The asymmetric unit of the hemihydrate contains one fenpiverinium cation, one bromide anion, and an additional half molecule of water. mdpi.com The acquisition of these different crystalline forms depends on the crystallization conditions; for instance, the anhydrous form has been grown from a 1,2-dichloromethane solution, while the hemihydrate form was obtained from a mixture of 2-butanone (B6335102) and water. mdpi.com
| Parameter | Fenpiverinium Bromide (Anhydrous) | Fenpiverinium Bromide (Hemihydrate) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 14.3432 (3) | 37.375 (2) |
| b (Å) | 9.8420 (2) | 6.4573 (2) |
| c (Å) | 15.1183 (3) | 20.1608 (11) |
| β (°) | 96.793 (2) | 104.991 (2) |
Data sourced from Molbank, 2024. mdpi.comresearchgate.net
Conformational Analysis of the Piperidinium Ring and Butanamide Chain
The molecular conformation of fenpiverinium bromide reveals specific spatial arrangements of its constituent parts. In the solid state, the piperidinium ring consistently adopts a stable chair configuration. mdpi.com This is a common low-energy conformation for six-membered saturated rings.
| Structural Feature | Observation | Reference |
|---|---|---|
| Piperidinium Ring | Adopts a chair configuration in the solid state. | mdpi.com |
| Phenyl Ring Twist (Anhydrous) | The two phenyl rings are twisted at an angle of 58°. | mdpi.com |
| Phenyl Ring Twist (Hemihydrate) | The two phenyl rings are twisted at an angle of 85.7°. |
Influence of Polymorphism on Research Material Characterization
The existence of multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical field as different polymorphs can exhibit varying physicochemical properties. ubbcluj.ro In the case of fenpiverinium bromide, the identified anhydrous and hemihydrate forms represent distinct solid-state structures (pseudopolymorphs) that can impact material characterization and behavior. mdpi.com
The structural differences between the anhydrous and hemihydrate forms, such as the unit cell dimensions and the degree of phenyl ring torsion, can influence key properties like solubility and stability. For instance, the presence of water molecules in the hemihydrate's crystal lattice and the different network of intermolecular interactions can lead to a different dissolution profile compared to the anhydrous form. The ability to prepare and selectively crystallize a specific form is crucial for ensuring the consistency and quality of the research material. mdpi.comubbcluj.ro The characterization of fenpiverinium bromide, therefore, requires careful control of crystallization conditions and thorough analysis to identify the specific polymorphic (or pseudopolymorphic) form present, ensuring reproducible research outcomes. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of Fenpiverinium Bromide
Identification of Pharmacophoric Elements within the Chemical Scaffold
The chemical structure of fenpiverinium (B1207433) bromide, 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide, contains several key pharmacophoric elements that are essential for its anticholinergic activity. nih.gov These elements are consistent with the general SAR for muscarinic antagonists. pharmacy180.compharmacy180.com
The core pharmacophoric features of fenpiverinium bromide include:
Quaternary Ammonium (B1175870) Group: The positively charged quaternary nitrogen on the piperidinium (B107235) ring is a critical feature for binding to the anionic site of the muscarinic receptor. pharmacy180.compharmacy180.com This electrostatic interaction is a primary determinant of the compound's affinity for the receptor. Tertiary amines can also exhibit antagonist activity, likely by being protonated to the cationic form at physiological pH, but quaternary salts are generally more potent. pharmacy180.com
Hydrophobic Diphenyl Groups: The two phenyl rings (R1 and R2) provide the necessary hydrophobicity to interact with hydrophobic pockets within the muscarinic receptor. pharmacy180.com For maximal antagonist potency, these groups should be carbocyclic or heterocyclic rings. While they can be identical, compounds with different rings often show higher potency. pharmacy180.com
Carbamoyl (B1232498) Group: The carbamoyl group (-CONH2) at the R3 position can participate in hydrogen bonding with the receptor, which can enhance binding strength. pharmacy180.com While an ester group is often found in the most potent anticholinergics, other groups like a hydroxyl, hydroxymethyl, or a carboxamide can also contribute to potency. pharmacy180.com
Alkyl Chain Spacer: The propyl chain connecting the diphenylmethylcarbamoyl moiety to the piperidinium nitrogen provides the appropriate spatial arrangement for the key functional groups to interact with their respective binding sites on the receptor. The length of this chain is an important factor, with a two to four-carbon distance between the ring-substituted carbon and the amine nitrogen being common, and a two-methylene unit chain often seen in the most potent antagonists. pharmacy180.com
These elements collectively contribute to the high-affinity binding of fenpiverinium bromide to muscarinic receptors, leading to the blockade of acetylcholine's effects and resulting in smooth muscle relaxation.
Impact of Substituent Modifications on Muscarinic Receptor Affinity
Modifications to the substituents on the fenpiverinium bromide scaffold can significantly impact its affinity for muscarinic receptors. SAR studies on related compounds have provided insights into how these changes can alter pharmacological activity.
| Modification | Effect on Properties/Activity |
| Nitrogen Substituent | Changing the methyl group on the piperidinium nitrogen to an ethyl group can increase the lipophilicity of the molecule. This may lead to a longer duration of action due to slower metabolic clearance. |
| Carbamoyl Group Replacement | Replacing the carbamoyl group with a cyano group (-CN) reduces the hydrogen-bonding capacity of the molecule. This modification can impact the compound's affinity for the target receptor. |
This table is based on research findings for analogues of fenpiverinium bromide.
These findings highlight the sensitivity of muscarinic receptor affinity to even minor structural changes, emphasizing the importance of specific functional groups for optimal drug-receptor interactions.
Comparative SAR Analysis with Analogues (e.g., Fenpipramide)
A comparative analysis of fenpiverinium bromide with its analogues provides further understanding of its SAR.
Fenpipramide: Fenpiverinium bromide is the methobromide of fenpipramide. nih.govnih.gov Fenpipramide is a tertiary amine, while fenpiverinium bromide is a quaternary ammonium salt. This difference is significant as quaternary ammonium compounds are generally more potent muscarinic antagonists than their tertiary amine counterparts. pharmacy180.compharmacy180.com The permanent positive charge on the nitrogen of fenpiverinium bromide ensures a strong ionic interaction with the anionic site of the muscarinic receptor.
Other Analogues:
| Analogue | Key Structural Difference from Fenpiverinium Bromide | Impact on Pharmacological Profile |
| 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide | Ethyl group instead of a methyl group on the piperidinium nitrogen. | The ethyl group increases lipophilicity, which may result in a longer duration of action. |
| 1-(3-Cyano-3,3-diphenylpropyl)-1-methylpiperidinium Bromide | Cyano group (-CN) replaces the carbamoyl group (-CONH2). | The reduced hydrogen-bonding capacity can affect receptor affinity. This compound is often used as a precursor in the synthesis of other antispasmodic agents. |
This comparative analysis underscores the critical role of the quaternary ammonium group and the nature of the substituents in determining the potency and pharmacokinetic properties of this class of anticholinergic agents.
Computational Chemistry Approaches in SAR Elucidation
While specific computational studies on fenpiverinium bromide are not widely published, computational chemistry offers powerful tools for elucidating the SAR of muscarinic antagonists. Methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are instrumental in this field.
Molecular Docking: This technique can be used to predict the binding orientation of fenpiverinium bromide and its analogues within the binding pocket of different muscarinic receptor subtypes (M1-M5). nih.govnih.govmdpi.com By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the molecular basis of their affinity and selectivity. For instance, docking studies could reveal why modifications to the carbamoyl or N-alkyl group alter binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For fenpiverinium bromide and its analogues, a QSAR model could be developed to correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) with their muscarinic receptor affinity. Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective antagonists.
Recent studies on other muscarinic receptor ligands have successfully employed these computational approaches to:
Identify novel ligands with diverse chemical scaffolds. nih.gov
Understand the structural basis for subtype selectivity. nih.gov
Develop predictive models for ligand affinity and functional activity. nih.gov
The application of these computational methods to fenpiverinium bromide would undoubtedly provide deeper insights into its SAR, facilitating the development of next-generation antispasmodic drugs with improved therapeutic profiles.
Advanced Analytical Methodologies for Fenpiverinium Bromide Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of Fenpiverinium (B1207433) bromide, providing invaluable insights into its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of Fenpiverinium bromide. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) provide information about the electronic environment of the hydrogen atoms. For Fenpiverinium bromide, the aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.30–7.45 ppm. The protons of the piperidinium (B107235) ring are observed as a multiplet between δ 2.90 and 3.20 ppm, while the methyl group attached to the quaternary nitrogen (N⁺-CH₃) presents as a singlet at approximately δ 3.65 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is characteristically found at a downfield chemical shift of around δ 175.2 ppm. The aromatic carbons resonate in the region of δ 125.3–140.1 ppm. The carbon of the methyl group attached to the quaternary nitrogen appears at about δ 62.8 ppm, and the carbons of the piperidinium ring are observed between δ 45.2 and 55.4 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Fenpiverinium Bromide
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.30–7.45 (m) | 125.3–140.1 |
| N⁺-CH₃ Protons | 3.65 (s) | 62.8 |
| Piperidinium Protons | 2.90–3.20 (m) | 45.2–55.4 |
| CH₂–C=O Protons | 2.50 (t) | - |
| C=O Carbon | - | 175.2 |
| Data is illustrative and may vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to study the fragmentation pattern of Fenpiverinium bromide, which aids in its structural confirmation. The molecular weight of Fenpiverinium bromide is 417.38 g/mol . scbt.com Using electrospray ionization in positive mode (ESI-MS), the molecular ion [M]⁺ is observed at an m/z of 338.3.
The fragmentation pattern provides a fingerprint of the molecule. Key fragments observed for Fenpiverinium bromide include a peak at m/z 239.1, corresponding to the piperidinium fragment, and a peak at m/z 112.1, which represents the diphenylbutanamide fragment. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance can also be detected, which is a characteristic feature for bromine-containing compounds. msu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org In the IR spectrum of Fenpiverinium bromide, several key absorption bands confirm its structure.
A prominent absorption band is observed around 1665 cm⁻¹ which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. libretexts.orgvscht.cz The N-H stretching of the amide can be seen in the 3200-3300 cm⁻¹ region. The C-N⁺ stretching vibration of the piperidinium ring is typically found around 1480 cm⁻¹. The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹. vscht.cz A C-Br stretching absorption may be observed at approximately 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Fenpiverinium Bromide
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Amide (C=O) | Stretch | ~1665 |
| Amide (N-H) | Stretch | 3200–3300 |
| Piperidinium (C-N⁺) | Stretch | ~1480 |
| Aromatic (C-H) | Stretch | >3000 |
| Alkyl Halide (C-Br) | Stretch | ~600 |
UV-Visible Spectrophotometry for Quantification and Assay Development
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Fenpiverinium bromide in various samples. rjptonline.org This method is based on the principle that the molecule absorbs light in the ultraviolet region due to the presence of chromophores, primarily the phenyl rings.
For quantification, a wavelength of maximum absorbance (λmax) is determined. In the case of Fenpiverinium bromide, the λmax is often observed around 270 nm, which is attributed to the π→π* electronic transitions within the phenyl rings. researchgate.net Beer-Lambert's law is then applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Several spectrophotometric methods have been developed for the assay of Fenpiverinium bromide, sometimes in combination with other drugs. researchgate.netresearchgate.netwipo.int For instance, one method involves the reaction of Fenpiverinium bromide with 2,4-Dinitrophenylhydrazine (DNPH), which forms a colored product with a λmax at 463 nm, allowing for sensitive quantification in the nanogram per milliliter range. researchgate.net Linearity for such methods is established over a specific concentration range, for example, 20-100 ng/mL. researchgate.net
Chromatographic Separation and Quantification
Chromatographic techniques are indispensable for the separation and quantification of Fenpiverinium bromide from complex mixtures, such as in pharmaceutical dosage forms.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and reliable method for the analysis of Fenpiverinium bromide. rjptonline.orgwjpps.comindiandrugsonline.orgresearchgate.netscribd.com The development and validation of HPLC methods are performed according to the guidelines of the International Conference on Harmonisation (ICH).
Developed methods are designed to be simple, selective, accurate, and precise. A typical RP-HPLC system for Fenpiverinium bromide analysis consists of a C18 or a Supelcosil LC-CN column. rjptonline.orgindiandrugsonline.org The mobile phase is usually a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). rjptonline.orgwjpps.com The detection is commonly carried out using a UV detector at a specific wavelength, such as 210 nm, 215 nm, or 220 nm. rjptonline.orgwjpps.comindiandrugsonline.orgscribd.com
Method validation includes the assessment of several parameters to ensure the reliability of the results. These parameters include linearity, accuracy, precision, selectivity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). For example, a validated method demonstrated linearity in the concentration range of 1.2-2.8 µg/mL for Fenpiverinium bromide, with an LOD of 0.0654 µg/mL and an LOQ of 0.1982 µg/mL. researchgate.netindiandrugsonline.org Another study showed linearity over a range of 6.980-12.930 µg/mL with mean recoveries of 100.23%. rjptonline.orgrjptonline.orgresearchgate.net The retention time for Fenpiverinium bromide in various methods has been reported to be around 3.77 minutes and 5.23 minutes, depending on the specific chromatographic conditions. wjpps.comindiandrugsonline.org
Table 3: Summary of Validated RP-HPLC Methods for Fenpiverinium Bromide
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supelcosil LC-CN | Thermo Kromasil C18 | Kromasil C18 |
| Mobile Phase | Sodium dihydrogen phosphate (B84403):Methanol (66:34 v/v) rjptonline.org | Diammonium hydrogen orthophosphate buffer (pH 7.2):Acetonitrile (55:45 v/v) indiandrugsonline.org | Buffer:Acetonitrile (35:65 v/v) wjpps.com |
| Flow Rate | 1.0 mL/min rjptonline.org | 1.0 mL/min indiandrugsonline.org | 1.0 mL/min wjpps.com |
| Detection (λ) | 210 nm rjptonline.org | 220 nm indiandrugsonline.org | 215 nm wjpps.com |
| Retention Time (min) | Not specified | 3.77 indiandrugsonline.org | 5.23 wjpps.com |
| Linearity Range | 6.980–12.930 µg/mL rjptonline.org | 1.2–2.8 µg/mL indiandrugsonline.org | 0.25–1.5 ppm wjpps.com |
| LOD | Not specified | 0.0654 µg/mL indiandrugsonline.org | Not specified |
| LOQ | Not specified | 0.1982 µg/mL indiandrugsonline.org | Not specified |
| Accuracy (% Recovery) | 100.23% rjptonline.org | Not specified | Not specified |
Stability-Indicating RP-HPLC Methods for Research Samples
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance by separating the intact drug from its potential degradation products. For Fenpiverinium bromide, several Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for its estimation, particularly in research samples and combination dosage forms. rjptonline.orgresearchgate.netsciencegate.app These methods are designed to be simple, selective, accurate, and precise. rjptonline.orgresearchgate.net
A key aspect of these methods is forced degradation studies, where the drug substance is exposed to stress conditions such as acid, alkali, oxidation, light, and heat. rjptonline.orgajrconline.org In one such study, Fenpiverinium bromide was subjected to 5N HCl, 5N NaOH, 3% v/v H₂O₂, UV light at 254 nm, and a temperature of 105°C. rjptonline.org The resulting chromatograms demonstrated that the degradation peaks were well-separated from the Fenpiverinium bromide peak, confirming the stability-indicating nature of the assay. rjptonline.org The mean recovery in one validated method was found to be 100.23% with a Relative Standard Deviation (RSD) of 0.5%. rjptonline.orgrjptonline.org
The developed HPLC methods are considered reliable for routine sample analysis as well as for stability testing of Fenpiverinium bromide. rjptonline.org
Table 1: Examples of Validated RP-HPLC Methods for Fenpiverinium Bromide Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Supelcosil LC-CN rjptonline.orgrjptonline.org | Thermo Kromasil C18 researchgate.net |
| Mobile Phase | Sodium dihydrogen phosphate & Methanol (66:34% V/V) rjptonline.org | Diammonium hydrogen orthophosphate buffer (pH 7.2) & Acetonitrile (55:45% V/V) researchgate.net |
| Flow Rate | 1 mL/min rjptonline.orgrjptonline.org | 1 mL/min researchgate.net |
| Detection Wavelength | 210 nm rjptonline.org | 220 nm researchgate.net |
| Linearity Range | 6.980 - 12.930 µg/mL rjptonline.orgrjptonline.org | 1.2 - 2.8 µg/mL researchgate.net |
| Retention Time | Not Specified | 3.77 min researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research (e.g., as internal standard for other compounds)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used in Fenpiverinium bromide research. A primary application is its use as an internal standard (IS) for the quantification of other compounds in biological matrices. technologynetworks.comresearchgate.netresearchgate.net
Notably, Fenpiverinium bromide serves as an internal standard in the validated LC-MS/MS method for determining the concentration of Pitofenone in human plasma. technologynetworks.comresearchgate.net The procedure involves a simple protein precipitation for sample preparation, followed by analysis using a C18 column. researchgate.net Detection is carried out in multiple reaction monitoring (MRM) mode with an electrospray positive ionization (ESI+) source. researchgate.net The short chromatographic runtime makes the method suitable for therapeutic drug monitoring and pharmacokinetic studies. researchgate.net
Additionally, validated HPLC-MS/MS methods have been employed to directly quantify Fenpiverinium concentrations in human blood plasma to evaluate its pharmacokinetic parameters in clinical studies. darnytsia.ua
Table 2: LC-MS/MS Parameters for Fenpiverinium Bromide as an Internal Standard for Pitofenone Quantification
| Parameter | Details |
|---|---|
| Application | Internal Standard for Pitofenone quantification in human plasma technologynetworks.comresearchgate.net |
| Chromatography Column | ZORBAX ECLIPSE XDB – C-18, 4.6 × 150 mm, 5µm researchgate.net |
| Mobile Phase | Methanol: 10 mM Ammonium (B1175870) Acetate (70:30 v/v) researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) with Electro Spray Positive Ionization (ESI+) researchgate.net |
| Ion Transition (m/z) | Q1 Mass: 338.3 → Q3 Mass: 239.1 researchgate.net |
| Retention Time | 1.7 minutes researchgate.net |
Impurity Profiling and Quantification in Research Materials
Impurity profiling is essential for ensuring the purity and quality of any active pharmaceutical ingredient. For Fenpiverinium bromide, several process-related impurities and potential degradants have been identified. pharmaffiliates.comnih.gov HPLC methods have been specifically developed to separate and quantify these impurities in bulk drug material and finished product. nih.govresearchgate.net
These analytical methods are crucial for routine purity testing and for analyzing stability samples, ensuring that any impurities are detected and controlled within acceptable limits. nih.govresearchgate.net Reference standards for known impurities are used for their identification and quantification. pharmaffiliates.com
Table 3: Known Impurities of Fenpiverinium Bromide
| Impurity Name | Chemical Name / Type | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Fenpipramide | Impurity pharmaffiliates.com | C₂₁H₂₆N₂O | 322.45 pharmaffiliates.comsynzeal.com |
| 4-Bromo-2,2-diphenylbutyronitrile (B143478) | Impurity pharmaffiliates.com | C₁₆H₁₄BrN | 300.20 pharmaffiliates.com |
| 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile | Impurity pharmaffiliates.com | C₂₁H₂₄N₂ | 304.44 pharmaffiliates.com |
| Fenpiverinium bromide IHS Impurity A | Impurity clearsynth.com | Not Specified | Not Specified |
Thermal Analysis Techniques for Material Stability Characterization (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to characterize the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Fenpiverinium bromide, thermal analysis indicates that the compound is stable up to a certain temperature, after which it undergoes degradation. researchgate.net One study reported that Fenpiverinium is stable up to 179°C, followed by four stages of mass loss. researchgate.net Such data is vital for determining appropriate storage and handling conditions for the material. The crystal structure of Fenpiverinium bromide and its hemihydrate form have been elucidated, which is fundamental to understanding its solid-state properties and thermal behavior. mdpi.com
Elemental Analysis for Purity Determination in Synthetic Batches
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a critical check for the purity of synthetic batches. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are compared against the theoretical values calculated from the molecular formula.
A Certificate of Analysis for a batch of Fenpiverinium bromide reported a purity of 98% and a bromide content of 18.4%. lgcstandards.com Such analyses confirm the identity and help establish the purity of the synthesized compound, with results expected to be within an acceptable margin of error (e.g., ±2%) from the theoretical values. lgcstandards.com
Table 4: Elemental Composition of Fenpiverinium Bromide (C₂₂H₂₉BrN₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 63.29% | Not Reported |
| Hydrogen (H) | 6.99% | Not Reported |
| Bromine (Br) | 19.15% | 18.4% lgcstandards.com |
| Nitrogen (N) | 6.71% | Not Reported |
| Oxygen (O) | 3.83% | Not Reported |
Synergistic Pharmacological Interactions in Preclinical Models
Mechanisms of Interaction with Musculotropic Agents (e.g., Pitofenone Hydrochloride)
Fenpiverinium (B1207433) bromide is frequently combined with musculotropic agents like Pitofenone hydrochloride to achieve a more potent antispasmodic effect. ontosight.ai The synergy arises from their distinct but complementary mechanisms of action on smooth muscle.
The synergistic antispasmodic effect of the Fenpiverinium and Pitofenone combination stems from their different modes of action. Fenpiverinium bromide acts as an anticholinergic agent, specifically a muscarinic acetylcholine (B1216132) receptor antagonist. ncats.io It works by blocking the effects of acetylcholine, a neurotransmitter that induces muscle contractions. In preclinical studies on isolated human upper urinary tract preparations, Fenpiverinium was shown to block the increase in contraction frequency and tonic tension induced by acetylcholine. ncats.io
The synergistic effects of Fenpiverinium bromide and Pitofenone are evaluated using various preclinical models.
In Vitro Models: Isolated organ bath preparations are standard for these investigations. Tissues such as the distal portion of a rat's colon or guinea pig ileum are suspended in a physiological solution. googleapis.comgoogle.com Spasms are induced by contractile agents like acetylcholine. The ability of Fenpiverinium and Pitofenone, both alone and in combination, to inhibit these contractions is measured and compared. This allows for a direct assessment of their antispasmodic activity and synergy at the tissue level. researchgate.net
In Vivo Models: Rodent gastrointestinal motility assays are common in vivo models. In these experiments, a marker substance is administered orally to animals, and the distance it travels through the gastrointestinal tract is measured over a specific period. The administration of antispasmodic agents is expected to decrease motility. By comparing the effects of the individual drugs to the combination, researchers can quantify the synergistic inhibition of gastrointestinal transit.
Mechanisms of Interaction with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The combination of Fenpiverinium bromide with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is explored for conditions where smooth muscle spasm is accompanied by inflammation and pain. The NSAID not only provides analgesia but can also potentiate the antispasmodic effects of Fenpiverinium.
Preclinical studies have demonstrated a clear synergistic interaction between Fenpiverinium bromide and the NSAID Diclofenac (B195802) sodium. googleapis.comgoogle.com Experiments using isolated rat colon tissue have shown that Diclofenac potentiates the antispasmodic action of Fenpiverinium against acetylcholine-induced contractions. googleapis.comgoogle.com
In one experimental setup, the percentage inhibition of acetylcholine-induced contractions was measured with varying concentrations of Fenpiverinium bromide, both in the absence and presence of a fixed concentration of Diclofenac sodium. googleapis.comgoogle.com The results indicated that in the presence of Diclofenac, a lower concentration of Fenpiverinium was required to achieve the same level of spasm inhibition, confirming a synergistic effect. googleapis.comgoogle.comniscpr.res.in This potentiation is thought to be related to the inhibition of prostaglandin (B15479496) synthesis by Diclofenac, which may reduce the sensitivity of the smooth muscle to contractile stimuli. niscpr.res.in
| Concentration of Fenpiverinium Bromide (ng/mL) | % Inhibition of Contraction (Fenpiverinium Alone) | % Inhibition of Contraction (Fenpiverinium + Diclofenac Sodium 20 ng/mL) |
|---|---|---|
| 0.5 | 24.3 | 35.7 |
| 1.0 | 42.5 | 58.2 |
| 2.0 | 68.7 | 85.4 |
Fenpiverinium bromide is frequently included in compound formulations along with Pitofenone and the non-narcotic analgesic Metamizole (also known as Dipyrone). ontosight.ainih.gov Metamizole possesses analgesic and antipyretic properties. ontosight.ai In these multi-component drugs, the components are intended to work synergistically to relieve pain and relax smooth muscle spasms. ontosight.ai While Fenpiverinium and Pitofenone provide the primary antispasmodic action, Metamizole contributes a strong analgesic effect. ontosight.aincats.io Studies on isolated human urinary tract preparations showed that Metamizole itself did not significantly influence smooth muscle contractions, suggesting its role in the combination is primarily pain relief, which complements the spasmolytic action of Fenpiverinium. ncats.ioresearchgate.net
Methodological Approaches for Investigating Multi-Component Drug Synergism in Preclinical Settings
Investigating the synergistic effects of multi-component drugs like those containing Fenpiverinium bromide requires rigorous methodological approaches to distinguish true synergy from simple additive effects.
The fundamental principle is to compare the observed effect of a drug combination to the expected effect if the drugs were acting independently (additivity). nih.gov Several mathematical models and analytical methods are employed in preclinical settings:
Isobolographic Analysis: This is a widely used method for evaluating drug interactions. nih.gov An isobole is a graph that plots the combinations of doses of two drugs that produce the same specified effect (e.g., 50% inhibition of muscle contraction). If the data points for the actual doses required fall below the line of additivity (a straight line connecting the single-drug effective doses), the interaction is synergistic. nih.gov
Reference Models (Loewe Additivity and Bliss Independence): These are theoretical models used to define a non-interactive or additive effect. biorxiv.orgresearchgate.net
The Loewe Additivity model is based on the concept of dose equivalence and is often used when drugs have similar mechanisms of action. austinpublishinggroup.com
The Bliss Independence model is typically applied when drugs act through different mechanisms and calculates the expected combined effect based on the probabilities of each drug producing the effect independently. biorxiv.org
Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the degree of synergy, additivity, or antagonism for different dose levels. austinpublishinggroup.com A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
Response Surface Analysis: For more complex interactions involving multiple drugs or a wide range of concentrations, response surface models can be generated. researchgate.net These three-dimensional plots visualize the effect (z-axis) over a plane of different dose combinations (x- and y-axes), providing a comprehensive landscape of the drug interaction. researchgate.netoup.com
These quantitative approaches are essential in preclinical functional profiling to reliably detect and quantify synergistic interactions, guiding the development of effective multi-component therapies. nih.govbiorxiv.org
Research Gaps and Future Directions in Fenpiverinium Bromide Studies
Elucidation of Comprehensive Pharmacokinetic Profiles for Research Applications
Isotopically labeled compounds are essential for such pharmacokinetic studies. The use of deuterated Fenpiverinium (B1207433), such as Fenpiverinium-d3 bromide, as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), is a critical technique. researchgate.net This approach allows for the accurate quantification of the compound in biological samples, correcting for variations during sample processing and analysis. Future investigations should systematically apply these methodologies to delineate the metabolic pathways and clearance rates of Fenpiverinium bromide in various preclinical models.
Table 1: Research Gaps and Future Directions in Fenpiverinium Bromide Pharmacokinetics
| Research Gap | Future Direction | Rationale |
|---|---|---|
| Lack of detailed ADME data | Conduct comprehensive pharmacokinetic studies in preclinical models. | To understand the compound's behavior in a biological system, which is crucial for any further development. |
| Limited information on metabolic pathways | Utilize high-resolution mass spectrometry and isotopically labeled compounds to identify metabolites. | To determine how the compound is processed and eliminated by the body. |
Identification of Novel Molecular Targets Beyond Muscarinic M3 Receptors
The primary mechanism of action for Fenpiverinium bromide is understood to be the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype located on smooth muscle cells. zynapte.com This interaction blocks the action of acetylcholine, leading to muscle relaxation and the prevention of spasms. However, the scientific literature is largely silent on whether Fenpiverinium bromide interacts with other molecular targets.
This lack of information represents a critical research gap. Future studies should aim to identify potential off-target interactions or novel molecular targets. A broader understanding of its receptor binding profile could uncover new mechanisms of action or explain unforeseen physiological effects. Techniques such as receptor binding assays against a wide panel of receptors and cellular signaling pathway analysis could be employed to explore these possibilities. Identifying novel targets could open up entirely new areas of research for Fenpiverinium bromide and its derivatives.
Development of Advanced In Vitro and In Vivo Models for Specific Smooth Muscle Pathophysiologies
Current research on Fenpiverinium bromide has utilized established in vitro methodologies. Studies on isolated human upper urinary tract preparations and detrusor muscle models have provided valuable insights into its mechanism of action on smooth muscle contractility. The organ bath technique, a fundamental pharmacological tool, has been central to analyzing its contractile responses.
However, there is a need to develop and utilize more advanced research models that can more accurately mimic specific human pathophysiological conditions. While current in vitro models are useful for mechanistic studies, they lack the complexity of a whole organism. Future research should focus on developing and validating in vivo animal models of specific smooth muscle disorders, such as overactive bladder, irritable bowel syndrome, or certain types of vascular disease. These models would allow for a more comprehensive evaluation of the compound's efficacy and its effects within a complex biological system.
Exploration of Fenpiverinium Bromide in Research Beyond Gastrointestinal and Urinary Tract Smooth Muscles
The application and study of Fenpiverinium bromide have been predominantly focused on its effects on the smooth muscles of the gastrointestinal and urinary tracts. mdpi.comresearchgate.net While its efficacy in these areas is established, its effects on other types of smooth muscle—such as those in the respiratory or vascular systems—remain largely unexplored. This narrow focus represents a significant opportunity for future research.
Emerging research has suggested potential applications for compounds within this class beyond their antispasmodic effects, including as potential antiviral therapeutics. umaine.edu This highlights the possibility of currently unknown applications for Fenpiverinium bromide. Future investigations should systematically explore its effects on a wider range of tissues. For instance, its anticholinergic properties suggest that it could have effects on bronchial smooth muscle, which would be relevant for respiratory conditions, or on vascular smooth muscle, which could have implications for cardiovascular research.
Table 2: Potential Areas for Expanded Research on Fenpiverinium Bromide
| Area of Exploration | Potential Research Question | Rationale |
|---|---|---|
| Respiratory System | Does Fenpiverinium bromide affect bronchial smooth muscle contraction? | Its anticholinergic properties could have implications for asthma or COPD research. |
| Vascular System | What are the effects of Fenpiverinium bromide on vascular tone and blood pressure? | To explore potential cardiovascular applications or side effects. |
| Ocular System | Does it influence the ciliary muscle or pupillary constriction? | As an anticholinergic, it may have effects relevant to glaucoma research (though it is contraindicated in patients with glaucoma). core.ac.uk |
Design and Synthesis of Novel Fenpiverinium Derivatives with Enhanced Pharmacological Selectivity and Specificity
The chemical structure of Fenpiverinium bromide, a quaternary ammonium (B1175870) compound, is central to its pharmacological activity. The synthesis of this structure and its deuterated analogues for research purposes is established. However, the exploration of novel derivatives designed to have improved pharmacological properties is a compelling direction for future research.
The field of medicinal chemistry offers numerous strategies for modifying a parent compound to enhance its therapeutic index. Future research should focus on the rational design and synthesis of new Fenpiverinium derivatives. The goal would be to create analogues with greater selectivity for the muscarinic M3 receptor, potentially reducing the side effects associated with the blockade of other muscarinic receptor subtypes. Furthermore, structural modifications could be made to alter the compound's pharmacokinetic properties, such as improving oral bioavailability or extending its duration of action. Structure-activity relationship (SAR) studies would be essential in guiding the synthesis of these novel compounds to achieve greater pharmacological specificity and efficacy.
Q & A
Q. What are the key considerations in synthesizing Fenpiverinium bromide to ensure high yield and purity?
Fenpiverinium bromide synthesis involves a multi-step process:
- Reaction Steps : Piperidine, 4-bromo-2,2-diphenylbutyronitrile, and methyl bromide undergo debromination, nitrile ester hydrolysis, and coupling reactions .
- Optimization Factors :
- Catalyst Selection : Use phase-transfer catalysts to enhance reaction efficiency.
- Temperature Control : Maintain precise temperatures during hydrolysis to prevent side reactions.
- Purification : Employ column chromatography or recrystallization to isolate the final product (CAS: 125-60-0) and remove unreacted precursors .
- Validation : Confirm purity via melting point analysis and NMR spectroscopy, adhering to guidelines for experimental reproducibility .
Q. How does the molecular structure of Fenpiverinium bromide contribute to its anticholinergic activity?
- Structural Features :
- Quaternary Ammonium Group : Prevents blood-brain barrier penetration, limiting central nervous system effects and enhancing peripheral antispasmodic action .
- Aromatic Rings : Facilitate binding to muscarinic acetylcholine receptors via hydrophobic interactions .
Advanced Research Questions
Q. What methodological approaches are recommended for detecting and quantifying impurities in Fenpiverinium bromide formulations?
- HPLC Protocol :
- Column : Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution mode.
- Detection : UV at 220 nm for optimal sensitivity .
- Validation Parameters :
- Linearity : R² ≥ 0.999 over 50–150% of target concentration.
- Recovery : 98–102% for spiked impurity samples.
- LOD/LOQ : ≤0.05% for critical impurities (e.g., residual piperidine) .
Q. How can researchers resolve discrepancies in pharmacokinetic data across studies involving Fenpiverinium bromide?
- Variables to Control :
- Dosage Form : Bioavailability differs between suppositories (slow release) and injectables (rapid absorption) .
- Species-Specific Metabolism : Rodent vs. human hepatic enzyme activity may alter metabolite profiles.
- Analytical Strategies :
- Cross-Study Meta-Analysis : Normalize data using body surface area or allometric scaling.
- In Silico Modeling : Predict pharmacokinetic parameters via PBPK models to identify outliers .
- Reproducibility : Document experimental conditions (e.g., pH, temperature) per journal guidelines to enable replication .
Q. What experimental designs are optimal for studying Fenpiverinium bromide’s stability under varying storage conditions?
- Stress Testing :
- Thermal Degradation : Incubate at 40°C/75% RH for 6 months to assess hydrolysis.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect bromine dissociation .
- Analytical Tools :
- TGA/DSC : Monitor decomposition temperatures and enthalpy changes.
- Mass Spectrometry : Identify degradation products (e.g., de-brominated derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on Fenpiverinium bromide’s receptor selectivity?
- Hypothesis Testing :
- In Vitro Binding Assays : Compare affinity for M3 (gastrointestinal) vs. M2 (cardiac) receptors using radioligand displacement.
- Species-Specific Receptors : Use humanized receptor models to minimize interspecies variability .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
